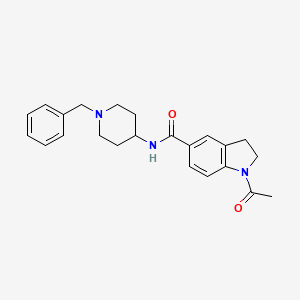
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea, also known as DCPOT, is a compound that has been widely studied in the field of medicinal chemistry. It is a thiourea derivative that has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with specific targets in cells. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. This compound has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to increase the expression of antioxidant enzymes, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be modified to improve its biological activity. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. This compound also has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, HIV, and bacterial infections. Another direction is to study its mechanism of action in more detail, to identify its specific targets in cells. Additionally, the synthesis of this compound derivatives with improved biological activity and pharmacokinetic properties could be explored. Finally, the development of novel drug delivery systems for this compound could improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea involves the reaction of 3,5-dichlorophenyl isothiocyanate with 2-hydroxymethyl oxolane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a nucleophile. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. It has been studied as a potential therapeutic agent for the treatment of cancer, HIV, and bacterial infections. This compound has also been investigated for its ability to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2OS/c13-8-4-9(14)6-10(5-8)16-12(18)15-7-11-2-1-3-17-11/h4-6,11H,1-3,7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWFIGSGOOCNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B7497921.png)



![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)


![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)

